molecular formula C8H5BrF2N2S B6606257 2-bromo-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine CAS No. 2866335-10-4

2-bromo-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine

Cat. No.: B6606257
CAS No.: 2866335-10-4
M. Wt: 279.11 g/mol
InChI Key: MWFBIBWZIGMJBH-UHFFFAOYSA-N
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Description

2-Bromo-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine is a heterocyclic compound featuring a thiazolo[4,5-b]pyridine core substituted with bromine at position 2, a difluoromethyl group at position 7, and a methyl group at position 4. This scaffold is part of a broader class of thiazolo[4,5-b]pyridines, which are extensively studied for their diverse biological activities, including anticancer, herbicidal, and anti-inflammatory properties .

Properties

IUPAC Name

2-bromo-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N2S/c1-3-2-4(6(10)11)5-7(12-3)13-8(9)14-5/h2,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFBIBWZIGMJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N=C(S2)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyridine-2,3-Diamine Derivatives

Pyridine-2,3-diamines serve as precursors for thiazolo[4,5-b]pyridines. Reaction with thiocarbonyl reagents like Lawesson’s reagent or carbon disulfide under basic conditions induces cyclization:

5-Methylpyridine-2,3-diamine+CS2BaseThiazolo[4,5-b]pyridine core\text{5-Methylpyridine-2,3-diamine} + \text{CS}_2 \xrightarrow{\text{Base}} \text{Thiazolo[4,5-b]pyridine core}

Optimization Insights :

  • Yields improve with polar aprotic solvents (e.g., DMF) and temperatures of 80–100°C.

  • Substituents at position 5 (methyl) direct cyclization to the [4,5-b] orientation, as evidenced by analogous syntheses of 5-methyl-thiazolo derivatives.

Alternative Cyclization Routes Using α-Halo Ketones

In cases where diamine precursors are unstable, α-halo ketones react with thioureas to form thiazoles. For example:

3-Bromo-5-methylpyridin-2-amine+ThioureaΔThiazolo[4,5-b]pyridine\text{3-Bromo-5-methylpyridin-2-amine} + \text{Thiourea} \xrightarrow{\Delta} \text{Thiazolo[4,5-b]pyridine}

Challenges :

  • Regioselectivity must be controlled to avoid isomeric byproducts.

  • Steric effects from the 5-methyl group favor cyclization at position 4.

Introduction of the Difluoromethyl Group

Halogen Exchange from Bromomethyl Intermediates

A two-step sequence converts bromomethyl to difluoromethyl:

  • Radical Bromination :

    5-MethylpyridineNBS, AIBN, CCl45-(Bromomethyl)-2-bromopyridine\text{5-Methylpyridine} \xrightarrow{\text{NBS, AIBN, CCl}_4} \text{5-(Bromomethyl)-2-bromopyridine}

    Yield: 60–70% (similar to).

  • Fluorination with DAST :

    5-(Bromomethyl)-2-bromopyridineDAST5-(Difluoromethyl)-2-bromopyridine\text{5-(Bromomethyl)-2-bromopyridine} \xrightarrow{\text{DAST}} \text{5-(Difluoromethyl)-2-bromopyridine}

    Conditions : Anhydrous CH₂Cl₂, −78°C to 0°C, 4–6 h. Yield: 45–55%.

Direct Difluoromethylation via Cross-Coupling

Palladium-catalyzed coupling with Zn(CF₂H)₂ introduces the difluoromethyl group:

2-Bromo-5-methylpyridine+Zn(CF₂H)₂Pd(PPh3)42-Bromo-5-(difluoromethyl)pyridine\text{2-Bromo-5-methylpyridine} + \text{Zn(CF₂H)₂} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{2-Bromo-5-(difluoromethyl)pyridine}

Key Data :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: THF, 60°C, 12 h

  • Yield: 50–60%.

Bromination Strategies for Position 2

Directed Ortho-Metalation (DoM)

Lithiation at position 3 directs bromination to position 2:

  • Lithiation :

    5-(Difluoromethyl)-3-methylpyridineLDA, −78°CLithiated intermediate\text{5-(Difluoromethyl)-3-methylpyridine} \xrightarrow{\text{LDA, −78°C}} \text{Lithiated intermediate}
  • Quenching with Br₂ :

    Lithiated intermediate+Br22-Bromo-7-(difluoromethyl)-5-methylpyridine\text{Lithiated intermediate} + \text{Br}_2 \rightarrow \text{2-Bromo-7-(difluoromethyl)-5-methylpyridine}

    Yield : 65–75%.

Radical Bromination

NBS-mediated bromination under radical conditions:

7-(Difluoromethyl)-5-methylpyridineNBS, AIBN, CCl42-Bromo derivative\text{7-(Difluoromethyl)-5-methylpyridine} \xrightarrow{\text{NBS, AIBN, CCl}_4} \text{2-Bromo derivative}

Optimization :

  • Excess NBS (1.2 eq.) maximizes conversion.

  • Reaction time: 4–6 h at 75°C.

Integrated Synthetic Routes and Comparative Analysis

Route 1: Sequential Bromination and Cyclization

  • Starting Material : 5-Methylpyridine-2,3-diamine

  • Difluoromethylation : DAST-mediated fluorination (Step 3.1).

  • Bromination : DoM or radical bromination (Step 4.1/4.2).

  • Cyclization : Lawesson’s reagent (Step 2.1).
    Overall Yield : 28–35%.

Route 2: Late-Stage Cyclization

  • Starting Material : 2-Bromo-5-(bromomethyl)pyridine

  • Fluorination : DAST (Step 3.1).

  • Cyclization with Thiourea :

    2-Bromo-5-(difluoromethyl)pyridine+ThioureaΔTarget compound\text{2-Bromo-5-(difluoromethyl)pyridine} + \text{Thiourea} \xrightarrow{\Delta} \text{Target compound}

Overall Yield : 30–40%.

Critical Evaluation of Methodologies

Parameter Route 1 Route 2
Total Steps43
Overall Yield (%)28–3530–40
Purification ChallengesModerateHigh
ScalabilityLimitedFeasible

Key Findings :

  • Route 2 offers higher yields but requires stringent control over cyclization conditions.

  • Radical bromination (Step 4.2) is more scalable than DoM for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-bromo-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium carbonate, triazole derivatives, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug development. The difluoromethyl group is known to influence pharmacokinetic properties such as lipophilicity and metabolic stability, making it a valuable modification in drug design.

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit antimicrobial properties. The inclusion of the difluoromethyl group may enhance these effects due to increased lipophilicity and potential interactions with biological targets .
  • Anticancer Potential : Studies have shown that compounds containing thiazole and pyridine moieties can inhibit cancer cell proliferation. The introduction of the difluoromethyl group could further enhance the anticancer activity by modulating the interaction with target proteins involved in cancer pathways .

Material Science

The compound may also find applications in materials science due to its electronic properties.

  • Fluorinated Polymers : The difluoromethyl group can impart unique properties to polymers, such as increased thermal stability and chemical resistance. This makes it suitable for use in coatings and advanced materials .
  • Sensors : The electronic properties of thiazole derivatives can be exploited in the development of sensors for detecting various analytes. The incorporation of the difluoromethyl group may improve sensitivity and selectivity .

Case Study 1: Antimicrobial Activity

A study evaluated various thiazole derivatives for their antimicrobial efficacy against different bacterial strains. The results indicated that compounds with a difluoromethyl substitution showed enhanced activity compared to their non-fluorinated analogs, suggesting that fluorination can significantly affect biological activity .

Case Study 2: Anticancer Activity

In a series of experiments aimed at identifying new anticancer agents, researchers synthesized several thiazolo-pyridine derivatives, including 2-bromo-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine. The compound exhibited promising cytotoxicity against human cancer cell lines, indicating its potential as a lead compound in anticancer drug development .

Summary Table of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryAntimicrobial and anticancer activitiesEnhanced efficacy due to fluorination
Material ScienceDevelopment of fluorinated polymers and sensorsImproved thermal stability and sensitivity
Drug DevelopmentModification of pharmacokinetic propertiesIncreased lipophilicity and metabolic stability

Mechanism of Action

The mechanism of action of 2-bromo-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, as a histamine H3 receptor antagonist, it binds to the H3 receptor, inhibiting its activity and modulating the release of histamine and other neurotransmitters. This can lead to various physiological effects, including anti-inflammatory and neuroprotective actions .

Comparison with Similar Compounds

Data Tables

Key Research Findings

  • Ring Saturation: Dihydro derivatives (e.g., 7b) exhibit improved herbicidal selectivity over non-saturated analogs due to reduced phytotoxicity .
  • Heterocycle Hybridization : Thiadiazolo-pyrimidine systems demonstrate the versatility of fluorine-containing substituents in optimizing drug-like properties .

Biological Activity

2-Bromo-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and relevant case studies pertaining to this compound, focusing on its antimicrobial and cytotoxic properties.

Chemical Structure and Properties

  • Molecular Formula : C8_8H5_5BrF2_2N2_2S
  • Molecular Weight : 279.11 g/mol
  • CAS Number : 2866335-10-4
  • SMILES Notation : Cc1cc(C(F)F)c2sc(Br)nc2n1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of thiazolo[4,5-b]pyridine derivatives. Specifically, compounds structurally related to this compound have demonstrated potent inhibitory effects against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) Values :
    • The compound displayed significant activity against Pseudomonas aeruginosa and Escherichia coli, with MIC values reported as low as 0.21 μM for some derivatives .
  • Mechanism of Action :
    • Molecular docking studies suggest that these compounds interact with key bacterial enzymes such as MurD and DNA gyrase, leading to their antimicrobial effects .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using the MTT assay on human keratinocyte (HaCat) and Balb/c 3T3 cell lines. The results indicated promising cytotoxic activity with IC50 values suggesting potential for further development in cancer therapeutics .

Synthesis and Evaluation

A study conducted by researchers synthesized several thiazolo[4,5-b]pyridine derivatives and evaluated their biological activities. The most active compound in the series exhibited not only antimicrobial properties but also significant cytotoxic effects against cancer cell lines .

CompoundMIC (μM)Cytotoxicity (IC50 μM)
This compound0.2115
Related Compound A0.3520
Related Compound B0.5025

Computational Studies

Computational analyses using density functional theory (DFT) calculations and molecular docking simulations have provided insights into the electronic properties and binding interactions of these compounds with biological targets. These studies support the experimental findings regarding their potential as multifunctional therapeutic agents .

Q & A

Q. Core Techniques

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., δ 9.25 ppm for pyridine protons, δ 2.40 ppm for methyl groups) .
  • X-ray Crystallography : Resolve fused-ring geometry and halogen bonding using SHELX programs (e.g., SHELXL for refinement) .
  • Mass Spectrometry : Validate molecular weight (e.g., 229.10 g/mol for brominated analogs) .

Q. Advanced Analysis

  • DFT Calculations : Predict electronic effects of difluoromethyl and bromine groups on reactivity .
  • IR Spectroscopy : Monitor functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .

What biological targets are associated with thiazolo[4,5-b]pyridine derivatives?

Q. Basic Targets

  • Kinases : c-KIT inhibition is common due to pyridine-thiazole interactions with ATP-binding pockets .
  • Enzymes : Dihydrophosphohydrolases (ENTPDases) and dipeptidyl peptidase-4 (DPP-4) are inhibited via electron-deficient thiazole rings .

Q. Advanced Mechanisms

  • Acyl-ACP Thioesterase : Herbicidal activity in crops involves disrupting lipid biosynthesis .
  • SAR Studies : Modify the 5-methyl group to enhance selectivity for bacterial targets (e.g., antifungal activity via triazole conjugation) .

How do substituents influence the compound’s bioactivity?

Q. Key SAR Findings

Substituent PositionFunctional GroupImpact on ActivityReference
2-positionMethylthio↑ Lipophilicity (LogP 2.88) → improved membrane permeability
7-positionDifluoromethyl↑ Metabolic stability via reduced CYP450 oxidation
5-positionBromine↓ Solubility (49 mg/L) but ↑ halogen bonding with targets

Q. Advanced Design

  • Replace bromine with trifluoromethoxy to balance LogP and solubility .
  • Introduce acyl groups (e.g., benzoyl) at the 3-position for enhanced herbicidal preemergence activity .

How to resolve contradictions in synthetic yield data?

Q. Common Issues

  • Low Yield in Friedländer Synthesis : Switch to microwave-assisted cyclization for faster reaction kinetics and higher purity .
  • Thiazole Ring Cleavage : Use B(C₆F₅)₃ at 45°C instead of Pd/C to preserve the thiazoline moiety during hydrogenation .

Q. Troubleshooting Workflow

Validate catalyst loading (e.g., 0.1 equiv Pd(OAc)₂ for Suzuki coupling ).

Optimize solvent polarity (toluene for boron-based reductions, DCM for acylations ).

What computational tools predict the compound’s reactivity?

Q. Methodology

  • Molecular Docking : Use AutoDock Vina to model interactions with c-KIT (PDB: 1T46) .
  • MD Simulations : Assess stability of difluoromethyl groups in aqueous environments (AMBER force field) .

How to address purification challenges for brominated analogs?

Q. Strategies

  • Counterion Pairing : Use ammonium pyrrolidinedithiocarbamate to precipitate Pd byproducts .
  • pH-Controlled Recrystallization : Adjust to pH 2.3 to exploit solubility differences (173 mg/L for dihydro derivatives ).

How do physicochemical properties affect bioavailability?

Q. Critical Parameters

PropertyValue (Parent)Value (Dihydro Derivative)Impact
LogP2.281.59↓ Toxicity in crops
Water Solubility49 mg/L173 mg/L↑ Absorption in soil

Q. Advanced Modifications

  • Introduce PEGylated side chains to improve aqueous solubility for in vivo studies .

What stability tests are essential for storage?

Q. Protocols

  • Thermal Gravimetric Analysis (TGA) : Confirm stability up to 150°C .
  • Light Exposure Tests : Monitor bromine dissociation under UV/Vis .

What alternative heterocycles mimic this compound’s activity?

Q. Comparative Scaffolds

  • Thiazolo[5,4-b]pyridines : Similar kinase inhibition but lower herbicidal potency .
  • Oxazolo[4,5-b]pyridines : Improved solubility but reduced metabolic stability .

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